molecular formula C9H3BrF4N2O2 B8250735 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione

7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B8250735
M. Wt: 327.03 g/mol
InChI Key: CMGFOBPMVILXBY-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the quinazoline core. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents like bromine or N-bromosuccinimide (NBS) and fluorine gas or N-fluorobenzenesulfonimide (NFSI).

    Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles (e.g., amines, thiols) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate (K3PO4)) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione: Lacks the trifluoromethyl group.

    7-Bromo-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione: Lacks the fluorine atom at the 8-position.

    8-Fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione: Lacks the bromine atom at the 7-position.

Uniqueness

7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of all three substituents (bromine, fluorine, and trifluoromethyl) on the quinazoline core. This unique combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-bromo-8-fluoro-6-(trifluoromethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF4N2O2/c10-4-3(9(12,13)14)1-2-6(5(4)11)15-8(18)16-7(2)17/h1H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFOBPMVILXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1C(F)(F)F)Br)F)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF4N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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